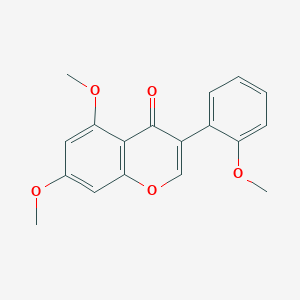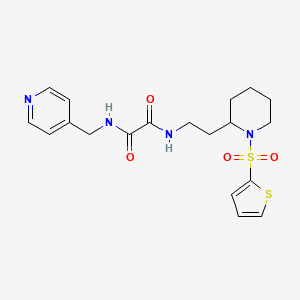
N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole-based compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with various biological systems, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
Rotational Energy Barrier Studies
Studies have focused on understanding the dynamic behavior of similar N,N-dimethyl carbamoyl tetrazole derivatives, specifically investigating the high barrier to rotation around the C-N bond. The synthesis of new derivatives and analysis through dynamic 1H-NMR techniques in different solvents revealed significant findings about the free energies of activation and conformational isomerization, illustrating the compound's unique structural characteristics and potential applications in understanding molecular dynamics and designing materials with specific rotational properties (Movahedifar et al., 2017) (Farrokhzadeh et al., 2021).
Antitumor Applications
Research into the synthesis and chemistry of imidazotetrazines, compounds related to the tetrazole class, has demonstrated potential antitumor activity. The interaction of specific tetrazine derivatives with isocyanates produced compounds showing curative activity against leukemia cell lines, suggesting that similar tetrazole derivatives could be explored for their antitumor properties and as prodrug modifications for cancer therapy (Stevens et al., 1984).
Electrochemical and Electrooxidation Mechanisms
Investigations into the oxidation chemistry of tetrazole-related compounds have contributed to the understanding of electrochemical behaviors, revealing mechanisms that could be applicable in designing electroactive materials for various technological applications (Chen & Dryhurst, 1984).
Synthesis and Antimicrobial Activity
The synthesis of novel compounds within the tetrazole family has led to the discovery of derivatives with significant antimicrobial activity. This opens pathways for the development of new antimicrobial agents leveraging the unique structural attributes of tetrazole compounds (Cetin & Bildirici, 2016).
Designing Electro-optical Materials
Research into aromatic polyamides and polyimides bearing pendent tetrazole units has shown potential in developing materials with useful electro-optical properties. Such materials are promising for applications in electronic displays, sensors, and other devices requiring electrochromic functionality (Hsiao et al., 2015).
Propiedades
IUPAC Name |
N,N-dimethyl-2-[4-(3-phenylpropylcarbamoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-26(2)19(28)18-23-25-27(24-18)17-12-10-16(11-13-17)22-20(29)21-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H2,21,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLQOYNDWSPUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(4-(3-(3-phenylpropyl)ureido)phenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)
![N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide](/img/structure/B2596579.png)



![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)

![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)



